N-(2,5-Difluorophenyl)thietan-3-amine
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Overview
Description
N-(2,5-Difluorophenyl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorophenyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,5-difluoroaniline with a thietane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorophenyl)thietan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(2,5-Difluorophenyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,5-Difluorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: Lacks the difluorophenyl group but shares the thietane ring structure.
2,5-Difluorophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups
Uniqueness
N-(2,5-Difluorophenyl)thietan-3-amine is unique due to the combination of the thietane ring and the difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F2NS |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H9F2NS/c10-6-1-2-8(11)9(3-6)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
AZAVMHYLXCMEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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